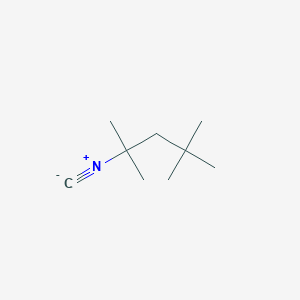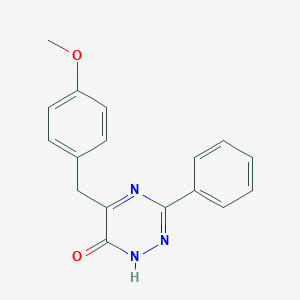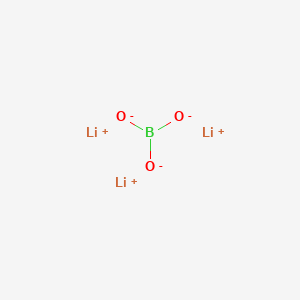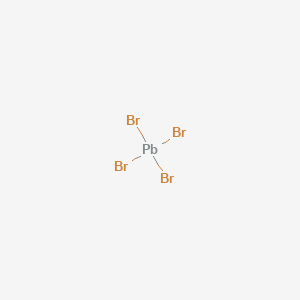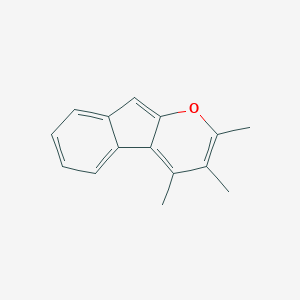
三苯(丙基)碘化鏻
描述
Triphenyl(propyl)phosphonium iodide is a chemical compound with the molecular formula C21H22IP . It is a useful precursor of isopropylidene unit by Wittig reaction with aldehydes . It is also used in tandem cyclopropanation and Wittig olefination in a synthesis of chrysanthemic acid .
Synthesis Analysis
Two approaches for the synthesis of substituted phosphonium salts from easily available benzyl alcohols and their heterocyclic analogs have been developed . The direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C was found to be more efficient for acid-sensitive substrates .Molecular Structure Analysis
The molecular structure of Triphenyl(propyl)phosphonium iodide is characterized by a phosphonium ion (P+) and an iodide ion (I-). The phosphonium ion consists of a central phosphorus atom surrounded by three phenyl groups and a propyl group .Chemical Reactions Analysis
Triphenyl(propyl)phosphonium iodide is employed in Wittig and cyclopropanation reactions . It is also used in the synthesis of curcuphenol and elvirol analogs via a retro-aldol reaction as fungicidal agents .Physical And Chemical Properties Analysis
Triphenyl(propyl)phosphonium iodide has a molecular weight of 432.3 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 5 .科学研究应用
Ionic Liquids
Triphenyl(propyl)phosphonium iodide is a type of phosphonium-based ionic liquid . These ionic liquids have more thermal and chemical stability than other types of ionic liquids such as imidazolium- and pyridinium-based ionic liquids . They are potential structures for varied applications in academic and industrial processes .
Electrochemical Systems
Phosphonium room temperature ionic liquids (PRTILs), which include Triphenyl(propyl)phosphonium iodide, have unique applications in electrochemical systems . They have been increasing for their considerable advantages such as chemical and thermal stabilities, relatively low viscosities and high conductivities when compared to the corresponding ammonium RTILs .
Lithium-Battery Electrolytes
PRTILs characterized by a wide electrochemical window have been regarded as attractive candidates for lithium-battery electrolytes because of their stability and safety aspects .
Electrolytic Mediator
Phosphonium ionic liquids (PILs) have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries .
Separation Processes
There is a growing interest for the use of PILs in separation processes including metal ions extraction, extractive desulfurization, gas adsorption and dissolution or extraction of biologically relevant compounds and materials .
Mitochondrial Antiplatelet Effect
The use of Triphenyl Phosphonium Cation enhances the mitochondrial antiplatelet effect of the compound Magnolol . The addition of triphenylphosphonium by a four-carbon linker to magnolol (MGN4) considerably enhanced the Magnolol antiplatelet effect by a 3-fold decrease in the IC 50 .
作用机制
Target of Action
Triphenyl(propyl)phosphonium iodide primarily targets the mitochondria . Mitochondria are known as the powerhouse of the cell, contributing significantly to cellular processes. The compound’s interaction with mitochondria is crucial for its mechanism of action .
Mode of Action
Triphenyl(propyl)phosphonium iodide is a delocalized lipophilic cation that gets easily accumulated via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This accumulation allows the compound to interact with its targets effectively .
Biochemical Pathways
It is known that the compound can influence mitochondrial respiration . This influence on mitochondrial respiration can lead to various downstream effects, impacting cellular processes .
Pharmacokinetics
Its lipophilic nature and ability to accumulate in cells suggest that it may have good bioavailability .
Result of Action
The result of Triphenyl(propyl)phosphonium iodide’s action can vary depending on the context. For instance, it has been shown to enhance the antiplatelet effect of the compound magnolol, leading to a decrease in platelet activity . .
Action Environment
The action, efficacy, and stability of Triphenyl(propyl)phosphonium iodide can be influenced by various environmental factors. For example, the compound’s accumulation in cells can be affected by the mitochondrial membrane potential, which can vary depending on the cellular environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
安全和危害
未来方向
属性
IUPAC Name |
triphenyl(propyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNQDJZRGAOBPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450681 | |
| Record name | triphenyl(propyl)phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(propyl)phosphonium iodide | |
CAS RN |
14350-50-6 | |
| Record name | Phosphonium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triphenyl(propyl)phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper describes the synthesis of a complex bismuth compound. What is the role of Triphenyl(propyl)phosphonium iodide in this synthesis?
A1: Triphenyl(propyl)phosphonium iodide acts as a cation source in the synthesis of the complex bismuth compound, [Ph3PrP]4+[Bi4I16]4− []. Essentially, it provides the [Ph3PrP]+ cation which then associates with the [Bi4I16]4− anion formed from bismuth iodide. This type of reaction highlights the compound's potential use in synthesizing complex metal-halide frameworks, which can have applications in areas like materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



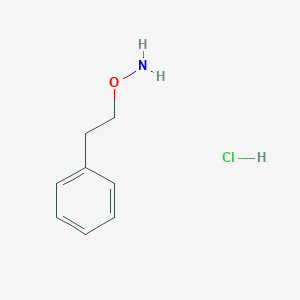
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)






![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
